1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide
Overview
Description
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide is a chemical compound with the molecular formula C₃H₆O₆S₃. It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. This compound is characterized by the presence of three sulfur atoms and six oxygen atoms, making it a unique and interesting subject for chemical research .
Preparation Methods
The synthesis of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide typically involves the oxidation of 1,3,5-trithiane. One common method is the treatment of 1,3,5-trithiane with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the complete oxidation of the sulfur atoms to sulfone groups .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis remains the primary method for obtaining this compound.
Chemical Reactions Analysis
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to its parent 1,3,5-trithiane.
Substitution: The compound can undergo substitution reactions where one or more of the sulfone groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs targeting sulfur-containing biomolecules.
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide involves its interaction with molecular targets through its sulfone groups. These groups can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide can be compared with other similar compounds such as:
1,3,5-Trithiane: The parent compound, which lacks the sulfone groups and is less oxidized.
1,4-Dithiane: A related compound with two sulfur atoms and a different ring structure.
1,4-Thioxane: Another sulfur-containing heterocycle with a different arrangement of sulfur and oxygen atoms.
The uniqueness of this compound lies in its high degree of oxidation and the presence of multiple sulfone groups, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,3,5-trithiane 1,1,3,3,5,5-hexaoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUITIVPMGLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1S(=O)(=O)CS(=O)(=O)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175500 | |
Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-34-0 | |
Record name | s-Trithiane, 1,1,3,3,5,5-hexaoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2125-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(methylene sulfone) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Trithiane, 1,1,3,3,5,5-hexaoxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE579E7MQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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